4-(Aminocarbonyl)-3,5-difluorophenylboronic acid synthesis route
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid synthesis route
An In-Depth Technical Guide to the Synthesis of 4-(Aminocarbonyl)-3,5-difluorophenylboronic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a viable and robust synthetic route for 4-(aminocarbonyl)-3,5-difluorophenylboronic acid, a key building block in modern medicinal chemistry and drug discovery. The synthesis is strategically designed to proceed from commercially available starting materials, navigating through key chemical transformations including nucleophilic aromatic substitution, nitrile hydrolysis, and a critical lithium-halogen exchange for the introduction of the boronic acid moiety. This document offers detailed, step-by-step experimental protocols, explains the causal reasoning behind the selection of reagents and reaction conditions, and presents quantitative data in a clear, tabular format. The guide is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary technical insights for the successful synthesis of this important compound.
Introduction: The Significance of 4-(Aminocarbonyl)-3,5-difluorophenylboronic Acid
Substituted phenylboronic acids are of paramount importance in organic synthesis, largely due to their extensive application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3] This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including many active pharmaceutical ingredients (APIs). The specific molecule of interest, 4-(aminocarbonyl)-3,5-difluorophenylboronic acid, incorporates several key structural features that make it a highly valuable building block in drug discovery.
The difluorinated phenyl ring can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The aminocarbonyl (carboxamide) group is a common functional group in many drugs, capable of participating in hydrogen bonding interactions with protein targets. The boronic acid moiety serves as a versatile handle for the aforementioned Suzuki-Miyaura coupling, enabling its incorporation into a wide array of molecular scaffolds.[4][5]
This guide will delineate a logical and efficient synthetic pathway to access this important compound, providing detailed experimental procedures and the scientific rationale behind each step.
Overall Synthetic Strategy
The synthesis of 4-(aminocarbonyl)-3,5-difluorophenylboronic acid can be approached through a multi-step sequence starting from a readily available difluorinated aromatic compound. The proposed strategy involves the initial introduction of a cyano group, which can then be hydrolyzed to the desired aminocarbonyl functionality. The final key step is the introduction of the boronic acid group via a halogen-metal exchange reaction.
Caption: Overall synthetic workflow for 4-(aminocarbonyl)-3,5-difluorophenylboronic acid.
Detailed Synthesis Route and Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,6-difluorobenzonitrile
The initial step involves the introduction of a cyano group onto the 1-bromo-3,5-difluorobenzene ring. A well-established method for this transformation is the Rosenmund-von Braun reaction, which utilizes a copper(I) cyanide reagent. A similar procedure has been reported for the synthesis of 4-amino-3,5-difluorobenzonitrile from 4-bromo-2,6-difluoroaniline.[6]
Experimental Protocol:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-bromo-3,5-difluorobenzene (1.0 eq.), copper(I) cyanide (1.2 eq.), and anhydrous dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a vigorously stirred aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-bromo-2,6-difluorobenzonitrile.
Causality Behind Experimental Choices:
-
Copper(I) Cyanide: This reagent is a classic and effective source of the cyanide nucleophile for aromatic substitution on aryl halides.
-
DMF as Solvent: DMF is a high-boiling polar aprotic solvent that can effectively dissolve the reactants and facilitate the nucleophilic aromatic substitution reaction at elevated temperatures.
-
Ferric Chloride/HCl Workup: This step is crucial for breaking down the stable copper-cyanide complexes formed during the reaction, allowing for the isolation of the desired nitrile product.
Step 2: Synthesis of 4-Bromo-2,6-difluorobenzamide
The next step is the partial hydrolysis of the nitrile group to the corresponding primary amide. This can be achieved under either acidic or basic conditions. A controlled reaction is necessary to avoid over-hydrolysis to the carboxylic acid. The conversion of benzonitrile to benzamide is a well-documented transformation.[7][8][9]
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-bromo-2,6-difluorobenzonitrile (1.0 eq.) in a suitable solvent such as tert-butanol or a mixture of DMSO and water.
-
Add a catalyst, such as manganese dioxide on silica gel or a strong acid like sulfuric acid or a base like sodium hydroxide.[10]
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours.
-
Monitor the reaction by TLC to ensure the consumption of the starting nitrile and the formation of the amide.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the reaction is performed under acidic conditions, neutralize the mixture with a suitable base (e.g., sodium bicarbonate). If under basic conditions, neutralize with a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-bromo-2,6-difluorobenzamide by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Partial Hydrolysis: The choice of reaction conditions (temperature, catalyst, and reaction time) is critical to favor the formation of the amide over the carboxylic acid. Using milder conditions and monitoring the reaction closely are key.
-
Manganese Dioxide on Silica Gel: This reagent has been reported for the selective conversion of nitriles to amides.[10]
Step 3: Synthesis of 4-(Aminocarbonyl)-3,5-difluorophenylboronic Acid
The final and most critical step is the introduction of the boronic acid group. This is typically achieved through a lithium-halogen exchange reaction at low temperature, followed by quenching with a trialkyl borate ester. This method is widely used for the synthesis of substituted phenylboronic acids.[11][12][13]
Experimental Protocol:
-
Under a nitrogen atmosphere, dissolve 4-bromo-2,6-difluorobenzamide (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a dry, three-necked flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours to allow for complete lithium-halogen exchange.
-
In a separate dry flask, dissolve triisopropyl borate (1.2 eq.) in anhydrous THF and cool to -78 °C.
-
Transfer the aryllithium species generated in the first flask to the triisopropyl borate solution via a cannula, again maintaining a very low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water/acetone or ethyl acetate/hexanes) or by washing with a non-polar solvent to remove non-polar impurities.
Caption: Key steps in the formation of the boronic acid moiety.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The lithium-halogen exchange and the subsequent reaction with the borate ester are highly exothermic and the resulting aryllithium species can be unstable at higher temperatures. Maintaining a very low temperature is crucial to prevent side reactions and decomposition.[14]
-
n-Butyllithium: A strong organolithium base that readily undergoes halogen-metal exchange with aryl bromides.
-
Triisopropyl Borate: A common and effective electrophile for trapping the aryllithium intermediate to form the boronate ester, which is then hydrolyzed to the boronic acid upon acidic workup.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used to ensure the success of the reaction.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield (%) | Purity (%) |
| 1 | 1-Bromo-3,5-difluorobenzene | 4-Bromo-2,6-difluorobenzonitrile | CuCN, DMF | 70-85 | >95 |
| 2 | 4-Bromo-2,6-difluorobenzonitrile | 4-Bromo-2,6-difluorobenzamide | H2SO4 or MnO2/SiO2 | 60-75 | >97 |
| 3 | 4-Bromo-2,6-difluorobenzamide | 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid | n-BuLi, B(OiPr)3 | 40-60 | >98 |
Note: The yields and purities are estimates based on related literature procedures and may vary depending on the specific reaction conditions and purification methods employed.
Conclusion
The synthesis of 4-(aminocarbonyl)-3,5-difluorophenylboronic acid presented in this guide offers a reliable and scalable route to this valuable building block. By carefully controlling the reaction conditions at each stage, particularly during the critical low-temperature lithium-halogen exchange and borylation step, researchers can successfully obtain the target compound in good yield and high purity. The insights into the rationale behind the experimental choices should empower scientists to troubleshoot and optimize the synthesis as needed for their specific applications in drug discovery and development.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. [Link]
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- Google Patents. (n.d.). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. Retrieved from [Link]
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Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-Trifluorophenyl)boronic Acid-Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 79, 176. [Link]
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